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Introduction
Chromogenic in situ hybridization (CISH) is a powerful molecular pathology technique that

allows for the visualization of specific DNA or RNA sequences within the morphological context

of tissues and cells.[1][2] This method combines the specificity of in situ hybridization with the

convenience of conventional bright-field microscopy, making it a widely accessible alternative

to fluorescence in situ hybridization (FISH).[2][3] Biotin-based CISH, in particular, leverages the

high-affinity interaction between biotin and streptavidin for robust and sensitive detection of

nucleic acid targets.[4]

These application notes provide detailed protocols and technical guidance for performing

biotin-based CISH, with a focus on chromogenic detection. The information is intended for

researchers, scientists, and drug development professionals who are utilizing CISH for

applications such as gene amplification assessment, viral detection, and gene expression

analysis.

Principle of Biotin-Based CISH
Biotin-based CISH involves the hybridization of a biotin-labeled nucleic acid probe to its

complementary target sequence within a cell or tissue sample. The detection of the hybridized
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probe is achieved through a multi-layered approach that culminates in a chromogenic signal

visible under a standard bright-field microscope.

The core principle relies on the strong and specific non-covalent interaction between biotin

(Vitamin B7) and streptavidin, a protein isolated from Streptomyces avidinii.[5] Streptavidin has

four binding sites for biotin, allowing for the amplification of the signal.[5]

The detection process typically involves the following steps:

Hybridization: A biotin-labeled DNA or RNA probe is applied to the prepared tissue section

and incubated to allow it to anneal to the target nucleic acid sequence.

Streptavidin-Enzyme Conjugate Binding: A streptavidin molecule conjugated to an enzyme,

most commonly horseradish peroxidase (HRP) or alkaline phosphatase (AP), is added. The

streptavidin binds to the biotin on the hybridized probe.[4]

Chromogenic Substrate Reaction: A chromogenic substrate is introduced. The enzyme

conjugated to the streptavidin catalyzes a reaction that converts the soluble, colorless

substrate into an insoluble, colored precipitate at the site of probe hybridization.[6][7]

Visualization: The colored precipitate is visualized using a bright-field microscope, allowing

for the localization and quantification of the target sequence within the cellular and tissue

architecture.

Quantitative Data Summary
The performance of CISH is often compared to FISH, which is considered the gold standard for

detecting gene amplifications.[8] The following tables summarize quantitative data from studies

comparing biotin-based CISH and FISH for the detection of HER2 gene amplification in breast

cancer.

Table 1: Concordance between CISH and FISH for HER2 Gene Amplification Status
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Study Cohort
Number of
Cases

Concordance
Rate (%)

Kappa
Coefficient

Reference

Breast

Carcinomas
157 94.8 0.81 [3]

Invasive Ductal

Carcinomas
40 96 0.96 [8]

Invasive Breast

Carcinoma
80

91 (among 3

observers)
- [9]

Breast Cancer

Cases
125 98.4 - [10]

Breast Cancer

Cases
148 98.65 0.97 [1]

Table 2: Scoring Guidelines for HER2 Gene Amplification by CISH

Guideline Non-Amplified Equivocal Amplified Reference

ASCO/CAP

(2013)

HER2/Chr17

ratio < 1.8

HER2/Chr17

ratio 1.8 - 2.2

HER2/Chr17

ratio > 2.2
[11]

UK

Recommendatio

ns (2015)

HER2/CEP17

ratio < 2.0 and

average HER2

copy number <

4.0

HER2/CEP17

ratio 1.8 - 1.99 or

HER2 copy

number 4.0 - 6.0

HER2/CEP17

ratio ≥ 2.0 or

average HER2

copy number ≥

6.0

[12]

Invitrogen HER2

CISH Scoring

1–5

signals/nucleus

Average of 4-6

dots requires

counting more

cells

>5

signals/nucleus

or cluster of

amplified signals

in >50% of tumor

cells

[13]
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Protocol 1: Standard Biotin-Based CISH for FFPE
Tissues
This protocol outlines the key steps for performing single-color, biotin-based CISH on formalin-

fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

FFPE tissue sections on positively charged slides

Xylene

Ethanol series (100%, 95%, 70%)

Deionized water

Heat Pretreatment Solution (e.g., Citrate buffer, pH 6.0)

Pepsin solution (e.g., 100 µg/ml in 0.2 M HCl)[14]

Biotin-labeled DNA or RNA probe

Hybridization buffer

Stringent wash buffers (e.g., SSC buffers)

Blocking buffer (e.g., 5% non-fat dry milk or BSA)[8]

Streptavidin-HRP or Streptavidin-AP conjugate

Chromogenic substrate (e.g., DAB for HRP; BCIP/NBT for AP)[15][16]

Counterstain (e.g., Hematoxylin)

Mounting medium

Procedure:

Deparaffinization and Rehydration:
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Immerse slides in xylene (2 x 10 minutes).

Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 3 minutes),

70% (1 x 3 minutes).

Rinse in deionized water (2 x 2 minutes).

Heat-Induced Epitope Retrieval (HIER):

Immerse slides in pre-heated Heat Pretreatment Solution.

Heat in a water bath or steamer at 95-100°C for 15-30 minutes.

Allow slides to cool in the buffer for 20 minutes at room temperature.

Rinse in deionized water.

Enzymatic Digestion:

Incubate slides with Pepsin solution at 37°C for 5-15 minutes. The optimal time should be

determined empirically.

Stop the reaction by rinsing with deionized water.

Probe Hybridization:

Apply the biotin-labeled probe in hybridization buffer to the tissue section.

Cover with a coverslip and seal the edges.

Denature the probe and target DNA by heating at 95°C for 5-10 minutes.

Hybridize overnight at 37°C in a humidified chamber.

Post-Hybridization Washes:

Carefully remove the coverslip.

Perform stringent washes to remove unbound probe. An example wash series is:
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2x SSC at room temperature for 5 minutes.

0.5x SSC at 72°C for 5 minutes.

2x SSC at room temperature for 5 minutes.

Blocking Endogenous Biotin (if necessary):

Tissues such as liver and kidney have high levels of endogenous biotin which can cause

background staining.[17]

Incubate with an avidin solution for 15 minutes.

Rinse with buffer.

Incubate with a biotin solution for 15 minutes.

Rinse with buffer.

Immunodetection:

Block non-specific binding by incubating with a blocking buffer for 30 minutes at room

temperature.

Incubate with Streptavidin-HRP or Streptavidin-AP conjugate diluted in blocking buffer for

30-60 minutes at room temperature.

Wash with buffer (e.g., PBS or TBS) (3 x 5 minutes).

Chromogenic Detection:

Prepare the chromogenic substrate solution according to the manufacturer's instructions.

Incubate the slides with the substrate until the desired color intensity is reached (typically

5-20 minutes).

Stop the reaction by rinsing with deionized water.

Counterstaining and Mounting:
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Counterstain with Hematoxylin for 1-2 minutes.

"Blue" the counterstain in running tap water.

Dehydrate through a graded ethanol series and clear in xylene.

Mount with a permanent mounting medium.

Protocol 2: Signal Amplification using Biotinylated
Tyramine (CARD)
For detecting low-copy targets, signal amplification may be necessary. The Catalyzed Reporter

Deposition (CARD) method, also known as Tyramide Signal Amplification (TSA), can

significantly enhance the signal intensity.[18][19]

Procedure (following step 7 of Protocol 1):

Primary Streptavidin-HRP Incubation:

Incubate with Streptavidin-HRP conjugate as described in Protocol 1.

Wash thoroughly with buffer.

Biotinylated Tyramine Deposition:

Incubate the slides with a solution of biotinylated tyramide in the presence of hydrogen

peroxide for 5-10 minutes at room temperature. The HRP enzyme catalyzes the deposition

of multiple biotin molecules in the vicinity of the probe.[18]

Wash thoroughly with buffer.

Secondary Streptavidin-Enzyme Incubation:

Incubate with a second layer of Streptavidin-HRP or Streptavidin-AP conjugate for 30

minutes.

Wash thoroughly with buffer.
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Chromogenic Detection:

Proceed with chromogenic detection as described in Protocol 1, step 8.
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Caption: Biotin-based CISH signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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